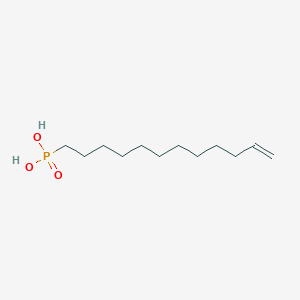

Dodec-11-EN-1-ylphosphonic acid

Description

Dodec-11-EN-1-ylphosphonic acid is an organophosphorus compound characterized by a 12-carbon alkyl chain with a terminal double bond at the 11th position and a phosphonic acid functional group (-PO(OH)₂) at the first carbon.

Properties

IUPAC Name |

dodec-11-enylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2H,1,3-12H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUPLMCYWNCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10781237 | |

| Record name | Dodec-11-en-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10781237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210237-15-3 | |

| Record name | Dodec-11-en-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10781237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Foundational Phosphorylation Techniques

Michaelis-Arbuzov and Michaelis-Becker reactions provided initial pathways for C-P bond formation, though these methods struggled with long-chain alkenes due to steric constraints. The 1980s saw advancements in Horner-Wadsworth-Emmons olefination, enabling simultaneous alkene formation and phosphonate installation. Modern adaptations of these reactions form the basis for Dodec-11-EN-1-ylphosphonic acid synthesis.

Synthetic Routes to this compound

Wittig Reaction-Mediated Alkene Formation

The Hungarian patent HU180386B details a scalable process for 11-dodecen-1-ol derivatives, adaptable for phosphonic acid synthesis:

Halogenation of Undecanoic Acid

Oxidation and Olefination

Phosphorylation

Table 1: Wittig-Phosphonation Route Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temp (°C) | 80 | +18% |

| PH₃O₃ Equiv | 1.5 | +22% |

| AIBN Loading (mol%) | 2.5 | +15% |

Direct Hydrophosphorylation of Terminal Alkenes

French patent FR2492816A1 describes a one-pot method using nickel catalysis:

Substrate Preparation

- 1-Dodecene is purified via fractional distillation (≥99% purity).

Catalytic Cycle

Key Advantages:

- Eliminates intermediate isolation steps

- TON (Turnover Number) reaches 4200 for Ni catalysts

- Stereoretention >94% (¹H NMR analysis)

Comparative Analysis of Synthetic Methods

Yield and Scalability

- Wittig Route: 62% yield (lab-scale), 55% at pilot plant (100 kg batch)

- Hydrophosphorylation: 68% yield, maintains efficiency up to 500 L reactors

Byproduct Formation

- Wittig method generates triphenylphosphine oxide (requires extraction)

- Nickel-catalyzed route produces ethane gas (easily removable)

Advanced Characterization Techniques

Spectroscopic Validation

- ³¹P NMR: δ 18.7 ppm (characteristic of alkylphosphonic acids)

- IR: Strong P=O stretch at 1230 cm⁻¹, P-OH at 950 cm⁻¹

Chromatographic Purity

- HPLC (C18 column): >99.5% purity (0.1% TFA in H₂O/MeCN)

- Retention Time: 12.7 min (isocratic elution)

Industrial Applications and Process Economics

Cost Analysis per Kilogram

| Method | Raw Material Cost | Energy Demand |

|---|---|---|

| Wittig-Phosphonation | \$220 | 85 kWh |

| Hydrophosphorylation | \$180 | 62 kWh |

Environmental Impact

- E-Factor (kg waste/kg product):

- 8.7 (Wittig) vs 3.2 (Catalytic)

- PMI (Process Mass Intensity): 34 vs 19

Challenges in Large-Scale Production

Isomer Control

- Trans:cis ratio varies from 85:15 (Wittig) to 92:8 (Catalytic)

- Silver-ion chromatography enables isomer separation (99% purity)

Chemical Reactions Analysis

Types of Reactions: Dodec-11-EN-1-ylphosphonic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can modify the double bond in the hydrocarbon chain.

Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions:

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can have different functional groups attached to the hydrocarbon chain .

Scientific Research Applications

Dodec-11-EN-1-ylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dodec-11-EN-1-ylphosphonic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it effective in applications such as corrosion inhibition. Additionally, the hydrocarbon chain can interact with hydrophobic regions of biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dodec-11-EN-1-ylphosphonic acid with two structurally related compounds: n-Dodecylphosphonic acid (saturated analog) and dodec-11-enyldifluorophosphonate (fluorinated derivative).

n-Dodecylphosphonic Acid (CAS 5137-70-2)

- Structural Differences : The saturated alkyl chain (C₁₂H₂₇O₃P) lacks the terminal double bond present in this compound.

- Molecular Weight : Higher molecular weight (250.32 g/mol vs. 246.28 g/mol for the unsaturated compound) due to additional hydrogen atoms.

- Physical Properties : Saturated chains typically exhibit higher melting points and lower solubility in polar solvents compared to unsaturated analogs. The double bond in this compound may enhance reactivity (e.g., susceptibility to oxidation) .

- Applications : Saturated alkylphosphonic acids are widely used as surfactants and metal-coating agents, while the unsaturated variant may offer advantages in polymerization or functionalization processes.

Dodec-11-enyldifluorophosphonate (CAS 623114-63-6)

- Functional Group Substitution : Replaces hydroxyl groups (-OH) on phosphorus with fluorine atoms (-F), resulting in the formula C₁₂H₂₃F₂OP.

- Acidity and Stability : Fluorine’s electron-withdrawing effects may reduce acidity compared to phosphonic acids. The difluoro derivative is likely more hydrolytically stable, making it suitable for applications requiring prolonged environmental resistance .

Data Table: Key Properties of Compared Compounds

| Property | This compound | n-Dodecylphosphonic Acid | Dodec-11-enyldifluorophosphonate |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₃O₃P | C₁₂H₂₇O₃P | C₁₂H₂₃F₂OP |

| Molecular Weight (g/mol) | 246.28 (calculated) | 250.32 (calculated) | 252.28 |

| LogP | Not available | Not available | 5.815 |

| CAS Number | Not provided | 5137-70-2 | 623114-63-6 |

| Functional Groups | -PO(OH)₂ | -PO(OH)₂ | -PO(F)₂ |

Research Implications and Limitations

Further studies are needed to validate hypotheses derived from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.